molecular formula C5H7ClN2O2 B13461815 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride

4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride

Cat. No.: B13461815
M. Wt: 162.57 g/mol
InChI Key: AVQIVFKPSHRDLD-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1560897-92-8) is a pyrazole derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . Structurally, it features a cyclopentyl substituent at the 5-position of the pyrazole ring, a methyl group at the 1-position, and an ethyl ester moiety at the 3-position.

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

4-hydroxy-2-methylpyrazole-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C5H6N2O2.ClH/c1-7-4(3-8)5(9)2-6-7;/h2-3,9H,1H3;1H

InChI Key

AVQIVFKPSHRDLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)O)C=O.Cl

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization

A widely reported method for preparing 1-methyl-5-hydroxypyrazole involves the reaction of dimethyl malonate , a formamide compound (commonly dimethylformamide, DMF), and an alkylating agent such as dimethyl sulfate under alkaline conditions to form an intermediate compound. This intermediate undergoes cyclization with methylhydrazine or hydrazine hydrate to form the pyrazole ring with the hydroxy substitution at position 5.

  • Reaction conditions typically involve alkaline media (e.g., sodium methoxide, triethylamine) at temperatures ranging from 30 to 90 °C, preferably 40 to 70 °C.
  • The cyclization step is carried out in solvents such as ethanol or other polar solvents under reflux.
  • Subsequent hydrolysis and decarboxylation with acid treatment yield the 1-methyl-5-hydroxypyrazole with good selectivity, yield, and purity.

This method is advantageous due to the use of relatively low-corrosivity reagents, ease of recovery, and cost-effectiveness for industrial scale-up.

Introduction of the Aldehyde Group at Position 5

Formylation via Vilsmeier-Haack Reaction

The aldehyde functionality at position 5 of the pyrazole ring is commonly introduced by the Vilsmeier-Haack formylation method:

  • The 1-methyl-5-hydroxypyrazole is treated with phosphorus oxychloride (POCl3) and DMF at controlled temperatures (e.g., ice bath cooling followed by heating to ~80 °C).
  • The reaction produces 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde.
  • The crude aldehyde is isolated by neutralization and recrystallization from ethanol or other suitable solvents.
  • Yields reported in related pyrazole aldehyde syntheses are moderate (around 38-80%), depending on conditions and substituents.

Formation of Hydrochloride Salt

The free aldehyde compound is converted into its hydrochloride salt to improve stability and facilitate handling:

  • The aldehyde is dissolved in an appropriate solvent such as ethanol or methanol.
  • Hydrogen chloride gas or hydrochloric acid in ethanol is added dropwise at low temperatures (0-5 °C) to form the hydrochloride salt.
  • The product is isolated by filtration and drying under vacuum.

This salt formation step enhances the crystalline properties and shelf-life of the compound.

Alternative Synthetic Routes and Notes

  • Some processes involve initial synthesis of substituted pyrazoles via hydrazine derivatives and subsequent oxidation or reduction steps to introduce aldehyde or hydroxy groups.
  • Catalytic hydrogenation and nitrosation steps are reported in related pyrazole syntheses but are less common for this specific compound.
  • The choice of solvents, bases, and reaction temperatures can influence regioselectivity and yield significantly.
  • Industrially, the use of non-toxic, recoverable solvents and mild conditions is preferred for scalability and environmental compliance.

Summary Table of Preparation Steps

Step Reaction/Process Reagents/Conditions Outcome/Yield Notes
1 Alkylation and cyclization Dimethyl malonate + DMF + dimethyl sulfate + methylhydrazine; alkaline medium, 40-70 °C 1-methyl-5-hydroxypyrazole; high purity and yield Selective ring closure; mild conditions
2 Formylation (Vilsmeier-Haack) POCl3 + DMF; 0 °C to 80 °C 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde; moderate yield (38-80%) Requires careful temperature control
3 Hydrochloride salt formation HCl in ethanol/methanol; 0-5 °C 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride; good crystallinity Stabilizes compound for storage and use

Research Findings and Industrial Implications

  • The described synthetic route offers a balance between yield, purity, and operational safety.
  • The use of mild alkylating agents and bases reduces hazardous waste and improves environmental profile.
  • The formylation step is critical for regioselectivity; optimization of temperature and reagent ratios is essential.
  • Hydrochloride salt formation is a standard pharmaceutical practice to improve compound handling.
  • These methods have been validated in multiple research articles and patents, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

    Oxidation: 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Hydroxy-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and

Biological Activity

4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C7H8ClN3O2
CAS Number : 2901103-63-5
Appearance : Colorless to pale yellow solid
Melting Point : 60-65 °C
Solubility : Soluble in many organic solvents

The compound features a pyrazole ring, which is known for its reactivity and biological properties. The presence of hydroxyl and aldehyde functional groups enhances its potential for various chemical reactions, including nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus17
Pseudomonas aeruginosa12

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory effects, with some studies suggesting that it may exhibit similar efficacy to established anti-inflammatory drugs like indomethacin. Its mechanism may involve the inhibition of pro-inflammatory cytokines, contributing to pain relief .

Anticancer Potential

This compound has been studied for its anticancer properties. Compounds containing the pyrazole structure are known to exhibit antiproliferative activity against several cancer cell lines, including lung, breast, and colorectal cancers. This activity is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction is crucial for understanding its therapeutic efficacy.
  • Cellular Signaling Interference : It may disrupt signaling pathways that promote cancer cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can contribute to their protective effects against cellular damage.

Study on Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the pyrazole structure could enhance antimicrobial potency .

Research on Anti-inflammatory Effects

In another study, the anti-inflammatory effects of this compound were evaluated using a carrageenan-induced edema model in mice. The results showed a marked reduction in inflammation comparable to standard anti-inflammatory agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Characteristics
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate 1560897-92-8 C₁₂H₁₈N₂O₂ 222.28 Cyclopentyl (C5), methyl (N1), ethyl ester (C3) High lipophilicity due to aliphatic cyclopentyl group; potential for tailored pharmacokinetics
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate 10250-63-2 C₁₃H₁₄N₂O₂ 230.26 Phenyl (C3), methyl (N1), ethyl ester (C5) Similarity score 0.90; aromatic phenyl group enhances π-π stacking but reduces solubility
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 4027-57-0 C₇H₁₀N₂O₂ 154.17 Methyl (C3), ethyl ester (C5) Simpler structure; used in pesticide and pharmaceutical intermediates
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate 86181-71-7 C₁₀H₁₂N₂O₂S 224.28 Thienyl (C5), methyl (N1), ethyl ester (C3) Thiophene substituent introduces sulfur heteroatom, altering electronic properties and reactivity
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate 723339-63-7 C₁₃H₁₄N₂O₃ 246.26 Methoxyphenyl (C5), ethyl ester (C3) Methoxy group enhances electron density, potentially improving binding affinity

Key Comparative Insights

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound confers higher lipophilicity compared to phenyl or thienyl substituents, which may improve membrane permeability in drug design . Aromatic substituents (e.g., phenyl, methoxyphenyl) enhance planar rigidity, favoring interactions with aromatic amino acids in target proteins .

Electronic and Steric Influences :

  • Thienyl and methoxyphenyl groups introduce heteroatoms (S, O), modulating electronic properties and hydrogen-bonding capacity .
  • Bulky cyclopentyl and phenyl groups may sterically hinder interactions in enzyme-active sites compared to smaller substituents like methyl .

Applications and Synthetic Relevance: Ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS 4027-57-0) is a benchmark intermediate for agrochemicals, suggesting the cyclopentyl analog could serve similar roles with modified properties .

Q & A

What are the optimized synthetic routes for 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of pyrazole carbaldehydes often employs the Vilsmeier-Haack reaction , where a pyrazolone derivative is treated with a chloroform-dimethylformamide (DMF) complex to introduce the aldehyde group . For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method with yields dependent on stoichiometry, temperature (typically 80–100°C), and reaction time (4–6 hours) . Nucleophilic substitution using phenol derivatives in the presence of K₂CO₃ as a base catalyst (refluxing in DMSO) is another route for functionalizing the pyrazole core . Optimizing solvent polarity (e.g., DMSO vs. DMF) and base strength can enhance regioselectivity and purity.

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions, with characteristic aldehyde proton signals at δ 9.5–10.5 ppm and pyrazole ring protons at δ 6.0–8.0 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) provides precise bond lengths and angles. For example, the C=O bond in analogous pyrazole carbaldehydes is ~1.22 Å, while the pyrazole ring exhibits planarity (deviation < 0.02 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₆H₈ClN₂O₂: 189.0294).

What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes via ELISA, with IC₅₀ values compared to standard drugs (e.g., ibuprofen) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess selectivity indices .

How do substituent variations (e.g., hydroxy vs. chloro groups) impact reactivity and bioactivity?

Advanced SAR Analysis:

Substituent PositionGroupImpactExample
4-position-OH (hydroxy)Increases hydrogen-bonding potential, enhancing solubility and target binding 4-hydroxy derivatives show improved antimicrobial activity vs. 4-chloro analogs
5-position-CHO (aldehyde)Serves as a reactive site for Schiff base formation, enabling conjugation with amines Schiff bases of 5-carbaldehydes exhibit enhanced anti-inflammatory activity
1-position-CH₃ (methyl)Enhances metabolic stability by reducing oxidative deamination Methyl substitution improves pharmacokinetic profiles in murine models

What mechanistic insights explain contradictory results in biological activity across studies?

Advanced Analysis:
Discrepancies in bioactivity (e.g., variable MIC values) may arise from:

  • Assay Conditions : Differences in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL) or incubation time (18 vs. 24 hours) .
  • Solubility Limitations : Poor aqueous solubility of the aldehyde group may reduce bioavailability in certain media .
  • Metabolic Instability : Rapid hepatic clearance of the free aldehyde group in vivo, contrasting with in vitro stability .

How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2, PDB ID 5KIR). Hydroxy and aldehyde groups show hydrogen-bonding with Arg120 and Tyr355 .
  • QSAR Modeling : Develop 2D-QSAR models using descriptors like logP and polar surface area (PSA) to correlate structure with anti-inflammatory activity .
  • MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid substituents (e.g., methyl) exhibit lower RMSD fluctuations .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Process Chemistry:

  • Catalyst Optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions in nucleophilic substitutions .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (1 hour vs. 6 hours) and increases yield by 15–20% .

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